molecular formula C21H16FN3O3S B2481466 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1207030-77-0

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2481466
CAS RN: 1207030-77-0
M. Wt: 409.44
InChI Key: QNQXAMQUVCGTDH-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their potential in medical and biological applications, particularly in the realm of anticancer activity. The structural components of this compound suggest a focus on targeting specific biological pathways through molecular interactions.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. A related compound was synthesized through a series of reactions, including condensation and chlorination, to introduce the specific functional groups required for biological activity (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, revealing details about bond lengths, angles, and overall conformation. These structural insights are crucial for understanding the interaction with biological targets. A detailed study on a similar compound showed its crystal structure and provided insights into the molecular geometry and electronic properties (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For instance, the introduction of specific substituents can significantly alter the compound's reactivity and its potential biological activity. Studies on similar molecules have explored their reactivity towards developing novel therapeutic agents (Farouk et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties influence the compound's suitability for various applications, including drug formulation.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and stability, play a critical role in the compound's interaction with biological systems. The electronic structure, including HOMO-LUMO gaps and molecular electrostatic potential maps, provides insights into the reactivity and potential biological activity of the compound. Quantum chemical studies on related molecules have offered valuable information on these aspects (Mary et al., 2020).

Scientific Research Applications

Pyrimidine Derivatives in Drug Design and Therapy

Pyrimidine derivatives, such as those involving fluorophenyl groups and methoxyphenyl acetamide, have been extensively studied for their pharmacological significance. These compounds are crucial in designing selective inhibitors for various kinases, including p38 MAP kinase, which plays a significant role in proinflammatory cytokine release. The design and synthesis of these inhibitors leverage the structural information from crystal structures of p38 in complex with organic ligands, emphasizing the selective binding to adenosine triphosphate (ATP) pockets and the importance of hydrophobic interactions for enhanced potency and selectivity. These insights are fundamental in developing therapies for inflammatory diseases and cancer treatment, highlighting the therapeutic potential of pyrimidine and imidazole derivatives in medicinal chemistry (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Advances in Optoelectronic Materials

Research into functionalized pyrimidines, including fluorinated pyrimidines, has shown their value in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have demonstrated significant potential for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The ability of pyrimidine derivatives to serve as core components in materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underlines their importance in the development of advanced materials for lighting and display technologies (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Environmental and Health Impacts

The metabolic pathways and environmental degradation processes involving acetamide, formamide, and their derivatives provide essential knowledge for assessing the environmental and health impacts of these compounds. Understanding the biotransformation and potential toxicity of metabolites is crucial for evaluating the safety and ecological effects of various substances, including pharmaceuticals and industrial chemicals. This research is instrumental in developing safer drugs and chemicals with minimal environmental and health risks (Kennedy, G., 2001).

properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-16-8-6-15(7-9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXAMQUVCGTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide

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